molecular formula C7H13NO2 B055604 (R)-1-Methylpiperidine-2-carboxylic acid CAS No. 41447-17-0

(R)-1-Methylpiperidine-2-carboxylic acid

Cat. No. B055604
CAS RN: 41447-17-0
M. Wt: 143.18 g/mol
InChI Key: BPSLZWSRHTULGU-ZCFIWIBFSA-N
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Description

Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The term “methylpiperidine” suggests a piperidine (a six-membered ring with one nitrogen atom) with a methyl group attached. The “®” indicates the configuration of the chiral center in the molecule .


Synthesis Analysis

The synthesis of such compounds typically involves methods like nucleophilic substitution or addition reactions, and the specific method would depend on the starting materials .


Molecular Structure Analysis

The molecular structure would consist of a six-membered ring (from the piperidine), with one carbon replaced by a nitrogen. One of the carbons would be attached to a methyl group (CH3) and a carboxyl group (COOH) .


Chemical Reactions Analysis

Carboxylic acids can participate in various reactions like esterification and amide formation. The specific reactions “®-1-Methylpiperidine-2-carboxylic acid” can undergo would depend on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carboxylic acids, for example, can form hydrogen bonds, making them relatively polar and able to dissolve in water .

Scientific Research Applications

Carboxylic acids, which “®-1-Methylpiperidine-2-carboxylic acid” is a type of, play a key role in life sciences . They are largely distributed in nature and are intermediates in the degradation pathways of amino acids, fats, and carbohydrates . The carboxyl group consisting of a carbonyl (C=O) with a hydroxyl group (O–H) attached to the same carbon atom and is usually written as –COOH or CO2H .

Carboxylic acids are compounds occurring naturally in different stages of life cycles (living organism-Krebs cycle; fermentation processes, and geological processes) or can be produced in the laboratories or at large scale (synthesis) from oxidation reactions of aldehydes, primary alcohols, and hydrocarbons, oxidative cleavage of olefins, base catalyzed .

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Organic Synthesis

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Chemical Research

    • A significant number of articles have been published on ®-1-Methylpiperidine-2-carboxylic acid, indicating its importance in chemical research .
  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Organic Synthesis

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Chemical Research

    • A significant number of articles have been published on ®-1-Methylpiperidine-2-carboxylic acid, indicating its importance in chemical research .

Safety And Hazards

The safety and hazards associated with a chemical compound depend on factors like its reactivity, toxicity, and flammability. Proper handling and disposal procedures should be followed when working with chemical compounds .

Future Directions

The future directions in the study of a specific compound like “®-1-Methylpiperidine-2-carboxylic acid” could involve exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

(2R)-1-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSLZWSRHTULGU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461152
Record name (R)-1-Methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Methylpiperidine-2-carboxylic acid

CAS RN

41447-17-0
Record name N-Methyl-D-pipecolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41447-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-Methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-methylpiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Methylpiperidine-2-carboxylic acid
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(R)-1-Methylpiperidine-2-carboxylic acid
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(R)-1-Methylpiperidine-2-carboxylic acid
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(R)-1-Methylpiperidine-2-carboxylic acid
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(R)-1-Methylpiperidine-2-carboxylic acid
Reactant of Route 6
(R)-1-Methylpiperidine-2-carboxylic acid

Citations

For This Compound
4
Citations
R Colombo, Z Wang, J Han… - The Journal of …, 2016 - ACS Publications
We report a second-generation synthesis of the exceedingly potent antimitotic agent N 14 -desacetoxytubulysin H (1) as well as the preparation of nine analogues of this lead structure. …
Number of citations: 36 pubs.acs.org
Y Park, SY Bae, JM Hah, SK Lee, JS Ryu - Bioorganic & Medicinal …, 2015 - Elsevier
The synthesis of tubulysin analogs containing stereochemically diverse cyclic Tuv moieties is described. A tetrahydropyranyl moiety was incorporated into the Tuv unit by …
Number of citations: 11 www.sciencedirect.com
BA Baxter, KJ Li, I Zarei, L Yao, S Rao… - Journal of Agricultural …, 2022 - ACS Publications
Dietary exposure biomarkers are needed for advancing knowledge on healthy foods. This study examined biomarkers for navy beans and rice bran in children and adults. Plasma, urine…
Number of citations: 3 pubs.acs.org
D Toader, F Wang, L Gingipalli… - Journal of Medicinal …, 2016 - ACS Publications
Herein we report structure–cytotoxicity relationships for analogues of N 14 -desacetoxytubulyisn H 1. A novel synthetic approach toward 1 enabled the discovery of compounds with a …
Number of citations: 14 pubs.acs.org

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